molecular formula C16H17ClN2O4S B1671582 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide CAS No. 16673-34-0

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

Cat. No.: B1671582
CAS No.: 16673-34-0
M. Wt: 368.8 g/mol
InChI Key: KVWWTCSJLGHLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NLRP3 Inflammasome Inhibitor I involves several key steps:

    Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. This may involve the use of specific reagents and catalysts to achieve the desired chemical structure.

    Industrial Production Methods: Industrial production of NLRP3 Inflammasome Inhibitor I would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

NLRP3 Inflammasome Inhibitor I undergoes several types of chemical reactions:

Scientific Research Applications

Diabetes Management

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is associated with sulfonylurea drugs, particularly glibenclamide (Glyburide), which are widely used as oral hypoglycemic agents. The compound acts as an impurity reference material in the synthesis of glibenclamide, contributing to its pharmacological profile by potentially enhancing insulin secretion from pancreatic beta cells .

  • Mechanism of Action : It may exhibit insulinotropic effects, promoting insulin release in response to glucose levels. This mechanism is crucial for managing type 2 diabetes effectively.

Oncology Research

Recent studies indicate that derivatives of this compound possess anti-cancer properties. Research has shown its potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting it could serve as a lead compound for developing new therapeutic agents targeting various cancers .

  • Biological Activity : The compound has been identified as an inhibitor of NLRP3 inflammasome activity, which plays a role in inflammatory responses associated with cancer progression .

Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of this compound in mouse plasma utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to develop a bioanalytical method for quantifying the compound in biological matrices, revealing its pharmacokinetic profile and potential therapeutic implications .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various biological targets relevant to both cancer therapy and diabetes management. These interactions highlight its dual potential as both an anti-cancer agent and a blood glucose regulator .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Glibenclamide (Glyburide)Sulfonylurea structureEstablished hypoglycemic agent
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamideSimilar benzamide structurePotential anti-cancer activity
N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)ureaUrea derivativeDifferent mechanism of action against diabetes

This comparison illustrates the unique properties of this compound, particularly its dual action in managing diabetes and cancer.

Mechanism of Action

The mechanism of action of NLRP3 Inflammasome Inhibitor I involves the direct inhibition of the NLRP3 protein. By binding to the NLRP3 protein, the inhibitor prevents its oligomerization and subsequent assembly into the inflammasome complex. This inhibition blocks the activation of caspase-1 and the maturation of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as caspase-1, interleukin-1β, and interleukin-18 .

Comparison with Similar Compounds

NLRP3 Inflammasome Inhibitor I can be compared with other similar compounds:

Biological Activity

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₆H₁₇ClN₂O₄S
  • Molecular Weight : 368.84 g/mol
  • IUPAC Name : this compound

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with sulfonamide-containing compounds. Research has documented various synthetic routes that optimize yield and purity, with some studies reporting yields exceeding 90% under specific conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : It disrupts cell cycle progression.
  • Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.
  • Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: In Vivo Efficacy

In animal models, administration of this compound resulted in tumor size reduction in xenograft models. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment compared to control groups .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that at therapeutic doses, the compound exhibited minimal toxicity. Liver and kidney functions remained stable in treated animals, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide, and what are the critical reaction conditions?

The compound is synthesized via a multi-step process. A common approach involves:

  • Step 1 : Reacting 5-chloro-2-methoxybenzoic acid with ethyl chloroformate and triethylamine in dichloromethane (DCM) to form an activated intermediate.
  • Step 2 : Sulfamoylation using chlorosulfonic acid to introduce the sulfamoyl group.
  • Step 3 : Coupling with 4-sulfamoylphenethylamine using sodium carbonate in a THF/water mixture (2:1) at room temperature for 12 hours, yielding the final product . Key optimizations include maintaining anhydrous conditions during sulfamoylation and controlling pH during coupling to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires:

  • 1H/13C-NMR : To verify aromatic protons (δ 7.7–8.5 ppm) and methoxy/sulfamoyl groups (δ 3.9–4.3 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch, sulfonamide) and ~1650 cm⁻¹ (C=O, benzamide) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 445.0630 confirms molecular weight .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5–6, where the sulfamoyl group remains protonated, minimizing electronic interference. At pH < 4 or > 8, fluorescence decreases due to charge redistribution .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in biological activity data across different cell lines?

Discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolic pathways. Mitigation strategies include:

  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate exposure with activity .
  • Pathway-Specific Assays : Use siRNA knockdowns to isolate target pathways (e.g., apoptosis vs. proliferation) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of differences .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies involve:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the benzamide ring to enhance binding affinity .
  • Scaffold Hopping : Replace the sulfamoylphenethyl group with heterocyclic moieties (e.g., pyridyl) to improve solubility .
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase IX, a common anticancer target .

Q. What methodologies are recommended for analyzing conflicting data in fluorescence-based binding assays?

Contradictions in binding constants (Kd) may stem from:

  • Inner Filter Effects : Correct absorbance at excitation/emission wavelengths using the formula: Icorr=Iobs×10(Aex+Aem)/2I_{corr} = I_{obs} \times 10^{(A_{ex} + A_{em})/2}

  • Temperature Control : Maintain assays at 25°C to avoid thermal denaturation of complexes .

  • Replicate Design : Use triplicate measurements with R.S.D. < 5% to ensure reproducibility .

Q. Methodological Considerations

Q. How can synthetic yield be improved without compromising purity?

  • Catalyst Optimization : Replace DCC/HOBt with EDC/HCl for milder coupling conditions (yield increase from 70% to 85%) .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate byproducts. Purity >99% is achievable .

Q. What in vitro/in vivo models are appropriate for evaluating anticancer efficacy?

  • In Vitro : MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with cisplatin as a positive control .
  • In Vivo : Xenograft models in BALB/c nude mice, administering 50 mg/kg intraperitoneally for 21 days. Tumor volume reduction >50% indicates efficacy .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057660
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16673-34-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16673-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.